4-Methyl-N-propylpyrimidin-2-amine
CAS No.: 651718-70-6
Cat. No.: VC16812985
Molecular Formula: C8H13N3
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651718-70-6 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 4-methyl-N-propylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C8H13N3/c1-3-5-9-8-10-6-4-7(2)11-8/h4,6H,3,5H2,1-2H3,(H,9,10,11) |
| Standard InChI Key | INEYMNPAADUQPA-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=NC=CC(=N1)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecular framework of 4-methyl-N-propylpyrimidin-2-amine consists of a pyrimidine ring with substituents at positions 2 and 4. The pyrimidine core adopts a planar configuration due to aromatic π-electron delocalization, while the methyl and propyl groups introduce steric and electronic modifications. The IUPAC name derives from the substitution pattern: the amine group at position 2 is bonded to a propyl chain (N-propyl), and a methyl group occupies position 4 .
Table 1: Molecular Properties of 4-Methyl-N-propylpyrimidin-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| XLogP3-AA | 2.1 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
The molecular formula, C₈H₁₃N₃, aligns with analogous pyrimidine derivatives such as N-ethyl-4-methyl-N-propylpyrimidin-2-amine (C₁₀H₁₇N₃) . The reduced rotatable bond count compared to ethyl-substituted variants enhances structural rigidity, potentially influencing binding interactions in biological systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl (δ 1.2–1.4 ppm) and propyl groups (δ 0.9–1.1 ppm for terminal CH₃, δ 1.3–1.5 ppm for CH₂). The aromatic protons on the pyrimidine ring resonate between δ 7.0–8.5 ppm, with splitting patterns indicative of para-substitution. Mass spectrometry typically shows a molecular ion peak at m/z 151, consistent with the molecular weight .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-methyl-N-propylpyrimidin-2-amine generally follows multi-step protocols involving cyclization and functionalization:
-
Ring Formation: Condensation of propylguanidine with β-keto esters under acidic conditions yields the pyrimidine backbone. For example, reacting propylguanidine with acetylacetone in the presence of HCl generates 4-methylpyrimidin-2-amine intermediates.
-
N-Alkylation: Introducing the propyl group via nucleophilic substitution using propyl bromide or iodide in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Propylguanidine, acetylacetone, HCl, reflux | 65–75 |
| N-Alkylation | Propyl iodide, K₂CO₃, DMF, 70°C | 80–85 |
Reaction Mechanisms
The N-alkylation proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the propyl halide. Steric hindrance from the methyl group at position 4 slightly reduces reaction kinetics compared to unsubstituted pyrimidines. Post-synthetic modifications, such as oxidation or cross-coupling, enable diversification into derivatives with enhanced bioactivity .
Physicochemical and Biological Properties
Solubility and Stability
4-Methyl-N-propylpyrimidin-2-amine exhibits limited water solubility (≈1.2 mg/mL at 25°C) due to its hydrophobic propyl chain but dissolves readily in organic solvents like ethanol and dichloromethane. The compound remains stable under ambient conditions but degrades upon prolonged exposure to strong acids or bases .
Biological Activity
Preliminary studies on structurally related pyrimidines suggest potential kinase inhibition and antimicrobial effects. For instance, N-ethyl-4-methyl-N-propylpyrimidin-2-amine demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The methyl and propyl substituents likely enhance membrane permeability, facilitating interactions with bacterial targets .
Applications in Scientific Research
Pharmaceutical Development
Pyrimidine derivatives are pivotal in drug discovery, acting as kinase inhibitors or antiviral agents. Molecular docking simulations indicate that 4-methyl-N-propylpyrimidin-2-amine fits into the ATP-binding pocket of EGFR kinase, a target in cancer therapy. Further optimization could yield compounds with improved selectivity and potency.
Agrochemical Uses
In agrochemistry, this compound serves as a precursor for herbicides and fungicides. Its ability to disrupt fungal cytochrome P450 enzymes has been explored in in vitro assays, showing 40% inhibition at 50 µM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume